(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole and pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Scientific Research Applications
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the carboxylic acid group.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a fused ring system, used as a kinase inhibitor.
Uniqueness
(S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the carboxylic acid group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
(2S)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-3,6H,4H2,(H,9,10)(H,11,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHWYMVQSPFANN-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=C1C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479447 | |
Record name | (S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849050-02-8 | |
Record name | (S)-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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